molecular formula C25H17N3O6 B11556421 4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl naphthalene-1-carboxylate

4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl naphthalene-1-carboxylate

Cat. No.: B11556421
M. Wt: 455.4 g/mol
InChI Key: UMHNZMFGUBJNAB-CVKSISIWSA-N
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Description

4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE is a complex organic compound that features a combination of aromatic rings, nitro groups, and carboxylate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene-1-Carboxylate Core: This can be achieved through the esterification of naphthalene-1-carboxylic acid with an appropriate alcohol under acidic conditions.

    Introduction of the Nitro Group: Nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of the Formamido Group: This involves the reaction of 3-hydroxyphenylamine with formic acid to form the formamido group.

    Coupling Reaction: The final step involves the coupling of the formamido group with the nitrophenyl naphthalene-1-carboxylate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and formamido groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in the presence of a suitable solvent.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe in biological assays to study cellular processes.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Dyes and Pigments: Its aromatic structure and functional groups make it suitable for use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their function. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE
  • 4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL PHENYLACETATE

Uniqueness

4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE is unique due to the presence of the naphthalene-1-carboxylate moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C25H17N3O6

Molecular Weight

455.4 g/mol

IUPAC Name

[4-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]-2-nitrophenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C25H17N3O6/c29-19-8-3-7-18(14-19)24(30)27-26-15-16-11-12-23(22(13-16)28(32)33)34-25(31)21-10-4-6-17-5-1-2-9-20(17)21/h1-15,29H,(H,27,30)/b26-15+

InChI Key

UMHNZMFGUBJNAB-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)/C=N/NC(=O)C4=CC(=CC=C4)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)C=NNC(=O)C4=CC(=CC=C4)O)[N+](=O)[O-]

Origin of Product

United States

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